An In-depth Technical Guide on the Basic Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
An In-depth Technical Guide on the Basic Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a focus on relevant signaling pathways.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and Related Analogs
| Property | 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile | 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (Analog) |
| CAS Number | 16462-29-6 | 770-30-9 |
| Molecular Formula | C₇H₈N₄S | C₆H₆N₄S |
| Molecular Weight | 180.23 | 166.21 |
| Melting Point (°C) | Data not available | 240 - 242 |
| pKa (Predicted) | Not available | 1.23 ± 0.10 |
| Solubility (Predicted) | Not available | Soluble in water |
| Appearance | Data not available | Cream to Yellow Powder |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[1] | Keep in dark place, Inert atmosphere, Room temperature |
Spectroscopic and Analytical Data
Detailed experimental spectra for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile are not widely published. However, based on the analysis of structurally similar pyrimidine derivatives, the following spectral characteristics are expected:
Table 2: Expected Spectroscopic Data for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (NH₂) protons which would be D₂O exchangeable. Aromatic protons of similar compounds resonate in the region of δ 7.47–7.59 ppm, and amino protons show signals around δ 4.27 and 6.78 ppm.[2] |
| ¹³C NMR | Signals for the ethyl group carbons, four distinct signals for the pyrimidine ring carbons (one attached to the cyano group, one to the amino group, one to the ethylthio group, and one CH), and a signal for the nitrile carbon. |
| FT-IR (cm⁻¹) | - NH₂ stretching vibrations around 3478-3329 cm⁻¹.[3] - C≡N (nitrile) stretching vibration around 2212 cm⁻¹.[3] - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1640-1544 cm⁻¹.[3] - C-H stretching vibrations from the ethyl group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 180.23. |
Experimental Protocols
The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction. The following is a detailed methodology adapted from established protocols for similar compounds.[3]
Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
This protocol is based on the multi-component reaction of an aldehyde, malononitrile, and an amidine.
Materials:
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Appropriate aldehyde (e.g., formaldehyde or its synthetic equivalent)
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Malononitrile
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S-Ethylisothiourea hydrobromide (or a similar ethylthio-amidine precursor)
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Sodium acetate
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Ethanol
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Water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Apparatus for filtration (e.g., Büchner funnel)
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), S-ethylisothiourea hydrobromide (1 mmol), and sodium acetate (1 mmol).
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Add a mixture of ethanol and water (e.g., 5 mL ethanol and 50 mL water) to the flask.
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The reaction mixture is stirred and heated to reflux for a period of 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature.
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The precipitated product is collected by filtration.
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The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.
Workflow Diagram for the Synthesis:
Caption: General workflow for the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile.
Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various protein kinases, suggesting their potential as anticancer agents. Specifically, related compounds have been investigated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, both of which are crucial in cancer progression.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.
VEGFR-2 Signaling Pathway Diagram:
Caption: Simplified diagram of the VEGFR-2 signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many types of cancer, making it a key target for cancer therapy.
PI3K/Akt Signaling Pathway Diagram:
Caption: Overview of the PI3K/Akt signaling pathway in cancer.
Conclusion
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a compound with significant potential in the field of drug discovery, particularly in oncology. While comprehensive experimental data on its basic properties are still emerging, this guide provides a solid foundation for researchers by summarizing available information and predictive data. The outlined synthesis protocol offers a practical starting point for its preparation, and the discussion of its potential biological targets provides a rationale for further investigation into its therapeutic applications. Future research should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action.
